molecular formula C12H16N4O2 B14889124 tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate

tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate

Cat. No.: B14889124
M. Wt: 248.28 g/mol
InChI Key: DDYLZECZLRENAE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 2-cyanopropanoate with 2-aminopyrimidine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate can undergo nucleophilic substitution reactions where the amino group on the pyrimidine ring is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It may also serve as a building block for the synthesis of bioactive compounds.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in enzyme-catalyzed reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl 2-(2-aminopyrimidin-5-yl)morpholine-4-carboxylate
  • tert-Butyl (2-aminopyrimidin-5-yl)carbamate

Comparison: While tert-Butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate shares structural similarities with these compounds, it is unique due to the presence of the cyanopropanoate group. This functional group imparts distinct chemical properties, such as increased reactivity in certain types of reactions and potential for forming more complex molecular structures. The presence of the tert-butyl group also influences the compound’s steric and electronic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 2-(2-aminopyrimidin-5-yl)-2-cyanopropanoate

InChI

InChI=1S/C12H16N4O2/c1-11(2,3)18-9(17)12(4,7-13)8-5-15-10(14)16-6-8/h5-6H,1-4H3,(H2,14,15,16)

InChI Key

DDYLZECZLRENAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C#N)C1=CN=C(N=C1)N

Origin of Product

United States

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